molecular formula C11H20N2O3 B2533381 Ethyl 2-(methoxyimino)-3-piperidinopropanoate CAS No. 478077-52-0

Ethyl 2-(methoxyimino)-3-piperidinopropanoate

Cat. No. B2533381
CAS RN: 478077-52-0
M. Wt: 228.292
InChI Key: PKRAGYOYWDSBIX-BENRWUELSA-N
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Description

Ethyl 2-(methoxyimino)-3-piperidinopropanoate, also known as MEMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEMPP is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have a variety of effects on the central nervous system. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis of Pyrazole Derivatives : Research by Ashton and Doss (1993) explored a regioselective route to synthesize 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates using Ethyl 2,4-dioxooctanoate, selectively protected as the 2-(methoxyimino) derivative. This study revealed a complete reversal of regioselectivity compared to unprotected derivatives, highlighting the impact of protective groups on chemical reactions (Ashton & Doss, 1993).

  • Improvement of Synthesis Processes : Jing (2003) focused on improving the synthesis process of Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, demonstrating process optimization that simplified operations and reduced production costs while achieving a yield of 70.8% (Jing, 2003).

  • Antibacterial Activity of Carbapenem Derivatives : A study by Kim et al. (2006) synthesized a new series of 1-methylcarbapenems with a 5-(1,2-disubstituted ethyl)pyrrolidine moiety, including a derivative with a 1-methoxyimino-2-hydroxyethyl group, which showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Kim et al., 2006).

  • Molecular Docking Studies : Research by Karayel (2021) conducted molecular stabilities, conformational analyses, and docking studies on benzimidazole derivatives as EGFR inhibitors. This work provides insights into the mechanism of anti-cancer properties and highlights the potential of these compounds in cancer treatment (Karayel, 2021).

properties

IUPAC Name

ethyl (2Z)-2-methoxyimino-3-piperidin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-16-11(14)10(12-15-2)9-13-7-5-4-6-8-13/h3-9H2,1-2H3/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRAGYOYWDSBIX-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)CN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/CN1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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